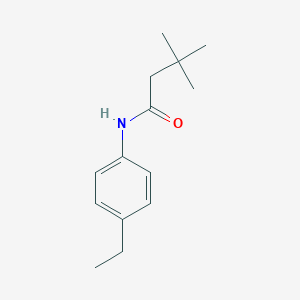

N-(4-ethylphenyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylphenyl)-3,3-dimethylbutanamide, commonly known as EPHEDRINE, is a naturally occurring alkaloid found in the Ephedra sinica plant. It has been used for centuries in traditional Chinese medicine to treat respiratory problems such as asthma, bronchitis, and colds. EPHEDRINE is a sympathomimetic drug that stimulates the central nervous system, leading to increased heart rate, blood pressure, and metabolism.

Mécanisme D'action

EPHEDRINE works by stimulating the release of norepinephrine and dopamine, two neurotransmitters that play a role in regulating heart rate, blood pressure, and metabolism. It also acts as an alpha and beta adrenergic agonist, which leads to increased bronchodilation and vasodilation.

Biochemical and Physiological Effects:

EPHEDRINE has a number of physiological effects, including increased heart rate, blood pressure, and metabolism. It also has bronchodilatory effects, which can improve respiratory function in patients with asthma and COPD. EPHEDRINE can also cause side effects such as anxiety, insomnia, and tremors.

Avantages Et Limitations Des Expériences En Laboratoire

EPHEDRINE has a number of advantages for use in lab experiments, including its well-established pharmacological properties and availability as a synthetic compound. However, its potential for abuse and side effects must be taken into consideration when designing experiments.

Orientations Futures

There are a number of potential future directions for research on EPHEDRINE. One area of interest is its potential as a treatment for obesity and metabolic disorders. EPHEDRINE has also been studied for its potential as a cognitive enhancer and for its effects on athletic performance. Further research is needed to fully understand the potential benefits and risks of EPHEDRINE use in these contexts.

Méthodes De Synthèse

EPHEDRINE can be synthesized from the precursor compound L-phenylacetylcarbinol (L-PAC) through a multi-step process. The first step involves the reduction of L-PAC to ephedrone, which is then converted to EPHEDRINE through a series of chemical reactions. The synthesis of EPHEDRINE is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

EPHEDRINE has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have bronchodilatory effects and can be used to treat respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). EPHEDRINE has also been studied for its potential as a weight loss supplement due to its ability to increase metabolism and suppress appetite.

Propriétés

Formule moléculaire |

C14H21NO |

|---|---|

Poids moléculaire |

219.32 g/mol |

Nom IUPAC |

N-(4-ethylphenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-5-11-6-8-12(9-7-11)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |

Clé InChI |

PIWMOIUWSCAZTD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |

SMILES canonique |

CCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)

![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)

![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)

![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)

![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)

![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)

![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)

![1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B297046.png)

amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297048.png)

amino]acetamide](/img/structure/B297050.png)

amino]acetamide](/img/structure/B297051.png)

amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B297057.png)